Regorafenib-d3 - 1255386-16-3

Regorafenib-d3

Catalog Number: EVT-1443007
CAS Number: 1255386-16-3
Molecular Formula: C21H15ClF4N4O3
Molecular Weight: 485.838
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Regorafenib

  • Compound Description: Regorafenib is an orally available multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and tumor growth. It is structurally similar to sorafenib and acts by inhibiting vascular endothelial growth factor receptors (VEGFRs) 1-3, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptors (FGFRs) 1-2, KIT, RET, TIE2, and RAF kinases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Sorafenib

  • Compound Description: Sorafenib is another multikinase inhibitor that targets similar kinases as Regorafenib, including VEGFRs, PDGFR, and RAF kinases. It is primarily used in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. [, , , , , , , , ]
  • Relevance: Sorafenib shares a similar chemical structure and targets many of the same kinases as Regorafenib-d3. Both compounds are classified as multikinase inhibitors with anti-angiogenic properties. [, , , , , , , , ] This structural similarity often translates to overlapping activity profiles, although subtle differences in binding affinities and off-target effects can exist.

Nintedanib

  • Compound Description: Nintedanib is a multi-targeted tyrosine kinase inhibitor with potent inhibitory activity against VEGFRs 1-3, FGFRs 1-3, and PDGFR α/β. It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and some types of lung cancer. []
  • Relevance: Nintedanib shares overlapping kinase targets with Regorafenib-d3, particularly VEGFRs, FGFRs, and PDGFR. Both compounds demonstrate anti-angiogenic properties and are being explored for their potential in treating various cancers and fibrotic diseases. [] The shared targets and similar mechanisms of action suggest a structural relationship between the compounds, although their precise chemical structures may differ.

Lenvatinib

  • Compound Description: Lenvatinib is another multikinase inhibitor that targets VEGFRs 1-3, FGFRs 1-4, PDGFR α, KIT, and RET. It is used in the treatment of various cancers, including HCC, thyroid cancer, and renal cell carcinoma. [, , ]

Avapritinib

  • Compound Description: Avapritinib is a highly selective inhibitor of KIT and PDGFRα kinases, particularly those harboring specific mutations like PDGFRA D842V. It is used in the treatment of gastrointestinal stromal tumors (GIST) with these specific mutations. []
  • Relevance: Although Avapritinib has a narrower target profile compared to the broad-spectrum inhibition of Regorafenib-d3, both compounds share the common target of PDGFRα. [] This overlap in target specificity suggests a potential for structural similarities in the regions of the molecules responsible for interacting with PDGFRα.
Source and Classification

Regorafenib-d3 is synthesized from regorafenib through specific chemical modifications that introduce deuterium into its molecular structure. It falls under the classification of anticancer agents and is particularly relevant in research settings for studying the mechanisms of action of kinase inhibitors and their metabolic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of regorafenib-d3 involves several key steps:

  1. O-Alkylation: This step introduces alkyl groups into the compound, forming critical intermediates.
  2. Nitration: A nitration reaction is performed to add nitro groups, which are essential for further transformations.
  3. Reduction: This process reduces nitro groups to amines, yielding the necessary functional groups for biological activity.
Molecular Structure Analysis

Structure and Data

Regorafenib-d3 maintains a structural similarity to its parent compound, regorafenib, with the addition of deuterium atoms that enhance its stability. The molecular formula for regorafenib-d3 is C_{21}H_{18}D_3F_{2}N_{3}O_{3}S, reflecting its complex structure that includes multiple functional groups designed to interact with various targets in cancer cells.

Structural Features

  • Deuteration: The incorporation of deuterium increases metabolic stability.
  • Fluorine Substituent: The presence of fluorine enhances the compound's binding affinity to its targets.
Chemical Reactions Analysis

Reactions and Technical Details

Regorafenib-d3 can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form different oxides.
  • Reduction: Reduction reactions can revert it to its non-deuterated form.
  • Substitution: Functional groups can be modified through nucleophilic substitution reactions.

Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are essential for modifying regorafenib-d3 to explore its derivatives and potential enhancements in therapeutic efficacy .

Mechanism of Action

Process and Data

Regorafenib-d3 exerts its effects by inhibiting multiple protein kinases that are pivotal in tumor growth and angiogenesis. The primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR): Involved in angiogenesis.
  • Platelet-Derived Growth Factor Receptor (PDGFR): Plays a role in cell proliferation.
  • Fibroblast Growth Factor Receptor (FGFR): Involved in various cellular processes including differentiation.

By blocking these pathways, regorafenib-d3 effectively reduces tumor cell proliferation and induces apoptosis, making it a potent agent in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

Regorafenib-d3 exhibits typical characteristics associated with small molecule inhibitors:

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The chemical properties are influenced by the presence of deuterium, which affects its reactivity and metabolic pathways. This modification enhances the compound's stability during pharmacokinetic studies, making it suitable for research applications .

Applications

Scientific Uses

Regorafenib-d3 has a variety of applications in scientific research:

  • Cancer Research: Used as a model compound to study the pharmacodynamics and pharmacokinetics of multikinase inhibitors.
  • Biological Studies: Helps elucidate pathways involved in cancer progression and resistance mechanisms.
  • Drug Development: Assists in developing targeted therapies for colorectal cancer and gastrointestinal stromal tumors.

Its unique properties make it an invaluable tool for researchers investigating kinase inhibition mechanisms and developing new therapeutic strategies against cancer .

Properties

CAS Number

1255386-16-3

Product Name

Regorafenib-d3

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide

Molecular Formula

C21H15ClF4N4O3

Molecular Weight

485.838

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3

InChI Key

FNHKPVJBJVTLMP-FIBGUPNXSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Synonyms

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-d3)-2-pyridinecarboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.